molecular formula C24H22N6O4 B7701417 1-(4-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine

1-(4-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine

Cat. No.: B7701417
M. Wt: 458.5 g/mol
InChI Key: WRSKMVGGXRRBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a nitro-oxadiazolyl-pyridinyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various alkyl or aryl derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-4-{2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine is unique due to the presence of both the nitro-oxadiazolyl-pyridinyl phenyl group and the methoxyphenyl group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-5-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4/c1-33-19-8-6-18(7-9-19)28-12-14-29(15-13-28)21-10-5-17(16-22(21)30(31)32)23-26-24(34-27-23)20-4-2-3-11-25-20/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSKMVGGXRRBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)C4=NOC(=N4)C5=CC=CC=N5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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